molecular formula C7H7FINO B11759867 4-Fluoro-2-iodo-3-methoxyaniline

4-Fluoro-2-iodo-3-methoxyaniline

Cat. No.: B11759867
M. Wt: 267.04 g/mol
InChI Key: QBABRZZDHITZRM-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-3-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-3-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-fluoro-3-methoxyaniline. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also influenced by cost and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-fluoro-2-azido-3-methoxyaniline .

Scientific Research Applications

4-Fluoro-2-iodo-3-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function. The presence of fluorine, iodine, and methoxy groups can influence its binding affinity and specificity for molecular targets. The exact pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxyaniline: Similar structure but lacks the iodine atom.

    4-Fluoro-3-methoxyaniline: Similar structure but with different positioning of the methoxy group.

    2-Iodo-4-methoxyaniline: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-2-iodo-3-methoxyaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H7FINO

Molecular Weight

267.04 g/mol

IUPAC Name

4-fluoro-2-iodo-3-methoxyaniline

InChI

InChI=1S/C7H7FINO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3

InChI Key

QBABRZZDHITZRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1I)N)F

Origin of Product

United States

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